2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 65190-34-3
VCID: VC16082926
InChI: InChI=1S/C17H12N2O4/c20-15-9-8-11-4-1-2-7-14(11)16(15)17(21)18-12-5-3-6-13(10-12)19(22)23/h1-10,20H,(H,18,21)
SMILES:
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol

2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide

CAS No.: 65190-34-3

Cat. No.: VC16082926

Molecular Formula: C17H12N2O4

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide - 65190-34-3

Specification

CAS No. 65190-34-3
Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
IUPAC Name 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide
Standard InChI InChI=1S/C17H12N2O4/c20-15-9-8-11-4-1-2-7-14(11)16(15)17(21)18-12-5-3-6-13(10-12)19(22)23/h1-10,20H,(H,18,21)
Standard InChI Key CUYSXRBZVPNZAD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O

Introduction

2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide, also known as a derivative of naphthalene, is a compound that features a hydroxyl group and a nitrophenyl moiety attached to a naphthalene backbone. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Synthesis Methods

The synthesis of 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Nitration of Phenol: Introduction of the nitro group on the phenolic ring.

  • Coupling Reactions: Reaction of the nitrophenol with naphthalene derivatives to form the carboxamide linkage.

Biological Activities

Research has indicated that compounds similar to 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide exhibit various biological activities:

  • Antibacterial Activity: Some derivatives have shown effectiveness against strains like Staphylococcus aureus and Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .

  • Antimycobacterial Activity: Certain analogs have demonstrated promising results against mycobacterial infections, suggesting potential applications in treating tuberculosis .

Table 2: Comparative SAR Analysis

CompoundMIC (µM) against S. aureusMIC (µM) against M. tuberculosis
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideNot specifiedNot specified
N-(3-propoxyphenyl)-naphthalene-2-carboxamide1223

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